molecular formula C16H11NO B7763023 4-(Quinolin-3-YL)benzaldehyde

4-(Quinolin-3-YL)benzaldehyde

Cat. No.: B7763023
M. Wt: 233.26 g/mol
InChI Key: SDEGWBDJMFGUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinolin-3-YL)benzaldehyde is an organic compound that features a quinoline ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the quinoline and benzaldehyde functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-3-YL)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic reagents (e.g., halogens, nitro groups) and nucleophilic reagents (e.g., amines, thiols).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Quinolin-3-YL)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting replication and transcription processes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-3-YL)benzaldehyde is unique due to the specific positioning of the quinoline ring and the presence of the reactive aldehyde group. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-quinolin-3-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-11-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)17-10-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEGWBDJMFGUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.